2-Amino-3-fluoropropan-1-ol hydrochloride
Overview
Description
2-Amino-3-fluoropropan-1-ol hydrochloride is an organic compound with the molecular formula C3H9ClFNO. It is a fluorinated amino alcohol, often used in various chemical and pharmaceutical applications due to its unique properties. The compound is typically found in a solid form and is known for its stability under inert atmospheric conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-fluoropropan-1-ol hydrochloride can be achieved through several methods. One common approach involves the fluorination of 2-Amino-1-propanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under varying temperature and solvent conditions.
Major Products Formed:
Oxidation: Formation of fluorinated ketones or aldehydes.
Reduction: Formation of fluorinated alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-3-fluoropropan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential role in biochemical pathways involving fluorinated amino acids.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Amino-3-fluoropropan-1-ol hydrochloride exerts its effects is primarily through its interaction with biological molecules. The fluorine atom can influence the compound’s reactivity and binding affinity to various molecular targets. This can affect enzymatic activity, protein interactions, and other biochemical processes. The specific pathways involved depend on the context of its application, such as drug development or biochemical research .
Comparison with Similar Compounds
- 2-Amino-1-propanol hydrochloride
- 3-Amino-2-fluoropropan-1-ol hydrochloride
- 2-Fluoroethanol hydrochloride
Comparison: 2-Amino-3-fluoropropan-1-ol hydrochloride is unique due to the specific positioning of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. For instance, the presence of the fluorine atom can enhance the compound’s metabolic stability and alter its reactivity in chemical reactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-amino-3-fluoropropan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FNO.ClH/c4-1-3(5)2-6;/h3,6H,1-2,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUKCMQZXUNXTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CF)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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